Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride
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Overview
Description
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a complex organic compound that features a piperidine ring, a sulfanone group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride include:
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
- 3,5-dimethyl-1-[(piperidin-3-yl)methyl]piperidine dihydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRUZVODILHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC1CCCNC1)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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